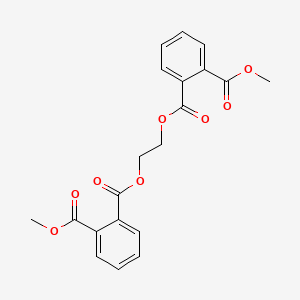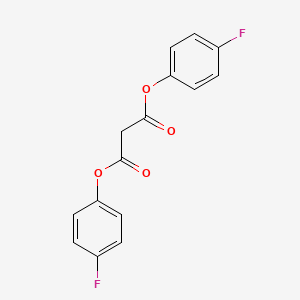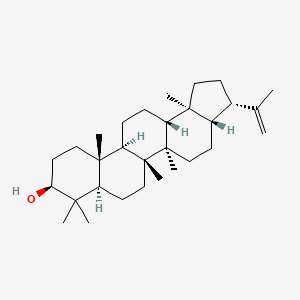
hopenol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hopenol B is a triterpenoid compound that belongs to the hopane family of triterpenes. These compounds are known for their complex structures and diverse biological activities. This compound is found in various plants and is a component of surface wax in some species, such as oats
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hopenol B is synthesized from a common linear precursor, 2,3-oxidosqualene, through the action of oxidosqualene cyclases (OSCs). These enzymes catalyze the cyclization of 2,3-oxidosqualene to form diverse triterpenoid skeletons . In the case of this compound, specific OSCs from plants like Avena strigosa (oats) and Aquilegia have been identified to produce this compound .
Industrial Production Methods
The industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathways in plants and potentially using microbial systems for large-scale production . Genetic engineering and metabolic pathway optimization are key strategies being explored to enhance the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hopenol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Hopenol B has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of hopenol B involves its interaction with specific molecular targets and pathways. In plants, this compound is synthesized through the cyclization of 2,3-oxidosqualene by OSCs. The enzyme’s active site facilitates the transfer of protons and methyl groups, leading to the formation of the hopane skeleton . This process involves hydride shifting and deprotonation, which are critical for the formation of this compound .
Comparaison Avec Des Composés Similaires
Hopenol B is part of the hopane family of triterpenes, which includes compounds like hop-17(21)-en-3β-ol and simiarenol . These compounds share similar biosynthetic pathways but differ in their specific structures and biological activities. This compound is unique due to its specific cyclization mechanism and the role it plays in plant surface wax formation .
List of Similar Compounds
- Hop-17(21)-en-3β-ol
- Simiarenol
- Butyrospermol
Propriétés
Formule moléculaire |
C30H50O |
|---|---|
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24-,25+,27+,28+,29-,30-/m1/s1 |
Clé InChI |
LFPVZIIPFONRSW-MZIWDXLGSA-N |
SMILES isomérique |
CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
SMILES canonique |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
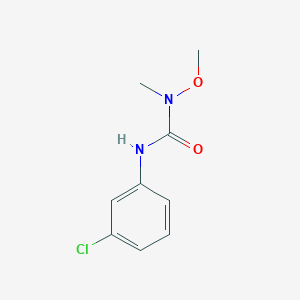
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
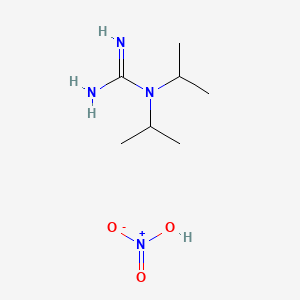
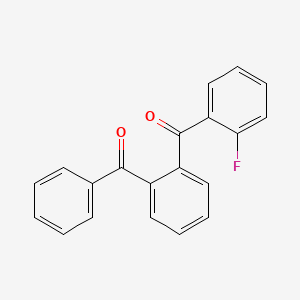

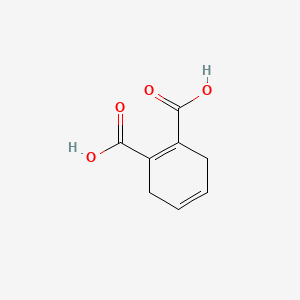
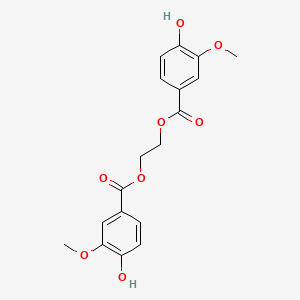

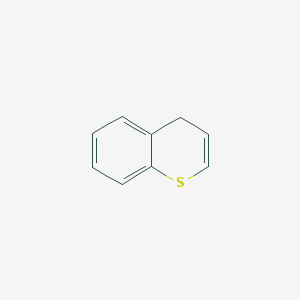
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
